molecular formula C23H15BrN4O2 B2989520 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1291859-36-3

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2989520
CAS No.: 1291859-36-3
M. Wt: 459.303
InChI Key: JVIYSAJPABTZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phthalazin-1(2H)-one core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 3-bromophenyl group and at position 2 with a 3-methylphenyl group. The bromine atom introduces electron-withdrawing effects and increased lipophilicity, while the methyl group enhances steric bulk. Such structural motifs are common in bioactive molecules targeting enzymes or ion channels, as seen in TRP channel antagonists () and kinase inhibitors (). The compound’s molecular weight is estimated at ~459 g/mol, comparable to analogs in , and 20.

Properties

IUPAC Name

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O2/c1-14-6-4-9-17(12-14)28-23(29)19-11-3-2-10-18(19)20(26-28)22-25-21(27-30-22)15-7-5-8-16(24)13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIYSAJPABTZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromobenzoic acid with hydrazine hydrate to form 3-bromobenzohydrazide. This intermediate is then reacted with an appropriate nitrile to form the 1,2,4-oxadiazole ring. The final step involves the cyclization of the oxadiazole intermediate with a suitable phthalazinone precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Phthalazinone Cores

2-(4-Ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one ()
  • Substituents : Ethoxy (electron-donating) at position 2; 4-methylphenyl on oxadiazole.
  • Key Differences : Ethoxy improves solubility compared to bromine’s lipophilicity. The 4-methylphenyl substituent is less sterically hindered than 3-bromophenyl.
  • Biological Relevance : Ethoxy groups are associated with metabolic stability in drug design.
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one ()
  • Substituents : 3-Chlorophenyl on oxadiazole; phenyl at position 2.
  • Key Differences : Chlorine (smaller, less lipophilic) vs. bromine. The 3-methylphenyl in the target compound may enhance hydrophobic interactions compared to phenyl.
  • Molecular Weight : 400.8 g/mol (vs. ~459 g/mol for bromo analog).
2-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one ()
  • Substituents : 2-Bromophenyl on oxadiazole; methyl linker.
  • Key Differences : Bromine at position 2 (ortho) vs. 3 (meta) alters steric and electronic effects. The methyl linker may increase conformational flexibility.

Analogues with Varied Heterocyclic Cores

4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (, Compound 46)
  • Core: Benzoimidazolone instead of phthalazinone.
  • Substituents : 4-Chlorophenethyl on oxadiazole.
  • Key Differences : Phenethyl chain enhances membrane permeability. Chlorine’s electron-withdrawing effect is weaker than bromine.
  • Biological Activity : TRPA1/V1 antagonist with 99.01% purity and 72% yield, suggesting synthetic feasibility for halogenated analogs .
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole ()
  • Core : Simple oxadiazole without fused rings.
  • Substituents: Nitro (strong electron-withdrawing) and phenoxy groups.
  • Application : Antimicrobial agent; nitro groups may improve redox activity but increase toxicity risks.

Halogen and Substituent Position Effects

  • 3-Bromophenyl vs.
  • 3-Bromo vs. 2-Bromo () : Meta-substitution minimizes steric clashes compared to ortho, favoring planar interactions with receptors.
  • 3-Methylphenyl vs. 4-Methylphenyl () : Para-methyl groups offer symmetry and predictable binding modes, whereas meta-methyl introduces asymmetry, possibly enhancing selectivity.

Biological Activity

The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H18BrN4O2
  • Molecular Weight : 445.268 g/mol
  • CAS Number : 1291862-31-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on enzyme inhibition.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic proteins.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes:

  • Aldose Reductase Inhibition : This enzyme is implicated in diabetic complications. The compound's structure suggests potential interaction with the active site of aldose reductase, leading to decreased glucose conversion to sorbitol during hyperglycemia.

Study 1: Anticancer Efficacy

A study published in 2023 evaluated the anticancer efficacy of various oxadiazole derivatives, including our compound. The findings indicated a significant reduction in cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were reported as follows:

CompoundCell LineIC50 (µM)
This compoundMCF-710.5
This compoundHeLa8.7

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibitory activity of this compound against aldose reductase. The results suggested a competitive inhibition mechanism with a Ki value of approximately 12 µM. This inhibition may provide therapeutic benefits in managing diabetic complications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.